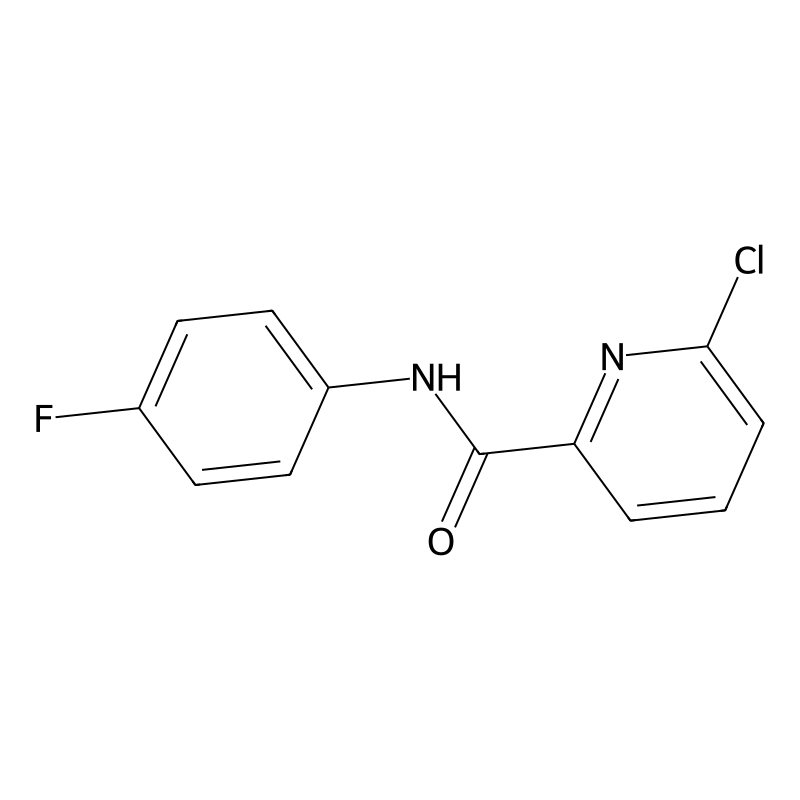6-Chloro-N-(4-fluorophenyl)picolinamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- “6-Chloro-N-(4-fluorophenyl)picolinamide” could be used in chemical synthesis . The specific applications, methods, and results are not detailed in the available resources.
Scientific Field: Medicinal Chemistry
Scientific Field: Pharmaceutical Research
Scientific Field: Chemical Synthesis
Scientific Field: Biochemistry
Scientific Field: Molecular Biology
6-Chloro-N-(4-fluorophenyl)picolinamide is a chemical compound with the molecular formula . This compound features a chloro group at the 6th position and a 4-fluorophenyl group attached to the nitrogen of the picolinamide structure. It is recognized for its applications in medicinal chemistry, material science, and biological research due to its unique structural characteristics and potential biological activities .
- Substitution Reactions: The chloro group can be replaced by various nucleophiles under appropriate conditions.
- Oxidation and Reduction: While less common, this compound can participate in redox reactions.
- Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions- Substitution Reactions: Sodium hydroxide and potassium carbonate are frequently used reagents.
- Oxidation: Potassium permanganate is a typical oxidizing agent.
- Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) serves as a common reducing agent.
Research indicates that 6-Chloro-N-(4-fluorophenyl)picolinamide exhibits potential biological activities, particularly in the realm of drug development. Its structure allows it to interact with specific molecular targets, which may include inhibiting enzymes or receptors involved in disease pathways. This makes it a subject of interest for studies related to cancer treatment and other therapeutic applications.
The synthesis of 6-Chloro-N-(4-fluorophenyl)picolinamide typically involves the reaction of 6-chloropicolinic acid with 4-fluoroaniline. This reaction often employs coupling agents such as sulfuric acid and triethylamine as catalysts. The process is generally conducted at elevated temperatures, typically between 120-130°C, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis follows similar routes but is scaled up for mass production. High-purity reagents and controlled reaction conditions are crucial to ensure consistency and quality. Automated reactors and continuous flow systems may be utilized to enhance production efficiency.
6-Chloro-N-(4-fluorophenyl)picolinamide has diverse applications across various fields:
- Medicinal Chemistry: Investigated for its potential in drug development, particularly against cancer.
- Material Science: Used in synthesizing advanced materials with specific properties.
- Biological Research: Serves as a valuable tool for studying biological pathways and mechanisms.
- Industrial
The mechanism of action for 6-Chloro-N-(4-fluorophenyl)picolinamide involves its interaction with various molecular targets. In medicinal contexts, it may inhibit specific enzymes or receptors that play roles in disease progression. The exact pathways and targets can vary based on the application, highlighting its versatility as a compound in biological research.
Several compounds share structural similarities with 6-Chloro-N-(4-fluorophenyl)picolinamide. Here are some notable examples:
- 6-Chloro-N-(4-chlorophenyl)picolinamide
- 6-Chloro-N-(4-methylphenyl)picolinamide
- 6-Chloro-N-(4-bromophenyl)picolinamide
Uniqueness
The uniqueness of 6-Chloro-N-(4-fluorophenyl)picolinamide lies in its combination of both chloro and fluoro groups. This dual functionalization can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of these groups enhances its potential applications across medicinal chemistry and material science, making it a versatile compound worthy of further exploration.








